REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:6])[CH2:4][NH2:5].[OH:7][C:8]1[CH:9]=[C:10]([CH:13]=[CH:14][CH:15]=1)[CH:11]=O.C(O)(=O)C.C([BH3-])#N.[Na+].C1COCC1>C1COCC1.CO>[OH:7][C:8]1[CH:9]=[C:10]([CH:13]=[CH:14][CH:15]=1)[CH2:11][NH:5][CH2:4][C:3]([O:2][CH3:1])=[O:6] |f:3.4,6.7|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
COC(CN)=O
|
Name
|
|
Quantity
|
480 mg
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=O)C=CC1
|
Name
|
THF Methanol
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.CO
|
Name
|
|
Quantity
|
240 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
4.8 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was irradiated in the microwave reactor at 85° C. for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the salts were removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
The clear solution was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by reversed phase HPLC (10 to 95% Acetonitrile in H2O:25 minute gradient)
|
Duration
|
25 min
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(CNCC(=O)OC)C=CC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 45% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |